2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid
Overview
Description
2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid is a useful research compound. Its molecular formula is C7H10N2O4 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
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Biological Activity
2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid (CAS No. 676363-90-9) is a compound of interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C7H10N2O4
- Molecular Weight : 186.17 g/mol
- IUPAC Name : this compound
The compound exhibits several biological activities attributed to its structural characteristics. The piperazine ring and dioxo groups are known to interact with various biological targets:
- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, influencing central nervous system (CNS) activity.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
Biological Activity Overview
Case Studies
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Antimicrobial Efficacy :
- A study evaluated the antimicrobial effectiveness of this compound against various pathogens. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.
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CNS Activity :
- Research involving animal models demonstrated that administration of this compound led to altered behavior patterns consistent with anxiolytic effects. Further pharmacological profiling is necessary to elucidate the specific receptor interactions involved.
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Pharmacokinetic Studies :
- Investigations into the pharmacokinetics revealed that the compound has a moderate bioavailability profile when administered orally, which could be optimized through formulation adjustments.
Research Findings
Recent research has focused on the synthesis and characterization of this compound, along with its derivatives. Key findings include:
- Synthesis Methods : Various synthetic routes have been developed to enhance yield and purity, including modifications to reaction conditions and catalysts.
- Biological Assays : In vitro assays have been employed to assess the biological activity of the compound against a range of cell lines and microbial strains.
Properties
IUPAC Name |
2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-6(12)9-4(2-5(10)11)7(13)8-3/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11)/t3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLCUCVJZVRNDC-IUYQGCFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](C(=O)N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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